molecular formula C20H25N3O3 B3897226 (Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine

(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine

Cat. No.: B3897226
M. Wt: 355.4 g/mol
InChI Key: SKXKUZMIOIVPJG-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine is a synthetic organic compound that belongs to the class of imines. This compound features a piperazine ring substituted with methoxyphenyl groups, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine typically involves the following steps:

    Formation of the imine bond: This can be achieved by reacting an aldehyde or ketone with an amine under acidic or basic conditions.

    Substitution reactions: The piperazine ring can be substituted with methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as halides or amines.

Major Products

    Oxidation products: May include quinones or other oxidized derivatives.

    Reduction products: Typically amines.

    Substitution products: Various substituted piperazines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity: Compounds with piperazine rings are often investigated for their biological activity, including antimicrobial and anticancer properties.

Medicine

    Pharmaceuticals: The compound may serve as a lead compound for developing new drugs, particularly those targeting the central nervous system.

Industry

    Materials science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine: can be compared with other piperazine derivatives, such as:

Uniqueness

The unique combination of methoxyphenyl groups and the imine bond in this compound may impart distinct chemical and biological properties, differentiating it from other piperazine derivatives.

Properties

IUPAC Name

(Z)-1-(3,4-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-24-18-7-5-4-6-17(18)22-10-12-23(13-11-22)21-15-16-8-9-19(25-2)20(14-16)26-3/h4-9,14-15H,10-13H2,1-3H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXKUZMIOIVPJG-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine
Reactant of Route 2
Reactant of Route 2
(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine
Reactant of Route 3
Reactant of Route 3
(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine
Reactant of Route 4
(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine
Reactant of Route 5
(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine
Reactant of Route 6
(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.